Elimusertib - 1876467-74-1

Elimusertib

Catalog Number: EVT-260979
CAS Number: 1876467-74-1
Molecular Formula: C20H21N7O
Molecular Weight: 375.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Elimusertib (BAY 1895344) is a potent, selective, and orally bioavailable small molecule inhibitor of the ataxia telangiectasia and Rad3-related (ATR) kinase. [, , , , , , , , , , , , , , , , , , , ] ATR is a serine/threonine-protein kinase that acts as a critical regulator of the DNA Damage Response (DDR) pathway. [, , ] Activated by single-stranded DNA breaks and replication stress, ATR initiates a signaling cascade involving checkpoint kinase 1 (CHK1), ultimately leading to cell cycle arrest and DNA repair. [, , ] This process is crucial for maintaining genomic stability, particularly in rapidly dividing cells like those found in tumors. []

Elimusertib disrupts the DDR pathway by inhibiting ATR, leading to the accumulation of DNA damage and ultimately cell death. [, , , , , , , , , , , , , , ] This mechanism makes Elimusertib a promising candidate for cancer therapy, particularly in combination with DNA-damaging agents. [, , , , , , , , , , , , ]

Mechanism of Action

Elimusertib exerts its anti-tumor effects primarily through the inhibition of ATR kinase. [, , , , , , , , , , , , , , ] This inhibition disrupts the cell's natural DNA damage response (DDR), leading to several downstream effects:

  • Impaired DNA Repair: ATR plays a crucial role in repairing single-stranded DNA breaks, particularly those arising during DNA replication. [] By inhibiting ATR, Elimusertib hinders this repair process, leading to the accumulation of DNA damage within the cell. [, , , , , , , , , , , , , , ]
  • Abrogation of Cell Cycle Checkpoints: ATR activation normally triggers cell cycle checkpoints, halting cell division to allow for DNA repair. [] Elimusertib disrupts these checkpoints, forcing cells with damaged DNA to continue dividing. [, ] This can lead to mitotic catastrophe, a form of cell death resulting from improper chromosome segregation during mitosis. []
  • Synthetic Lethality: Elimusertib demonstrates synthetic lethality in cells with pre-existing deficiencies in other DNA repair pathways, such as those deficient in ATM or homologous recombination (HR). [, , , ] This means that while the loss of either ATR or the deficient pathway alone may be tolerated by the cell, the simultaneous disruption of both is lethal.
  • Synergy with DNA-Damaging Agents: Elimusertib enhances the cytotoxic effects of DNA-damaging chemotherapies and radiation therapy. [, , , , , , , , , , , , ] By inhibiting DNA repair and forcing cells with damaged DNA into mitosis, Elimusertib makes cancer cells more susceptible to the lethal effects of these therapies.
Applications
  • Treatment of Solid Tumors: Preclinical studies demonstrate Elimusertib's efficacy in models of pediatric solid tumors, [, ] including rhabdomyosarcoma, [] chordoma, [, ] and Ewing sarcoma. [] It also shows promise in adult solid tumors, particularly those with DDR deficiencies. [, , ]
  • Enhancing Chemo- and Radiotherapy: Elimusertib's ability to synergize with DNA-damaging agents makes it a promising candidate for combination therapies. [, , , , , , , , , , , , ] Preclinical studies highlight its potential to enhance the efficacy of agents like gemcitabine, [] carboplatin, [] and cisplatin, [, ] as well as radiation therapy. [, ]
  • Targeting Specific Cancer Subtypes: Research suggests Elimusertib's potential for treating tumors with specific molecular characteristics. For example, it demonstrates efficacy in cancers with mutations in ATRX, [, ] SWI/SNF, [] and those lacking SLFN11. [] Additionally, it shows promise in cancers with MGMT promoter methylation, [] a biomarker indicating a lack of MGMT-mediated DNA repair.
  • Overcoming Chemoresistance: Elimusertib exhibits the ability to reverse resistance to DNA-damaging agents in preclinical models. [, ] This highlights its potential to overcome treatment resistance, a significant challenge in cancer therapy.
  • Locoregional Drug Delivery: Emerging research explores Elimusertib's application in locoregional drug delivery systems, such as DNA hydrogels. [] This approach aims to deliver the drug directly to the tumor site, potentially improving efficacy and minimizing systemic toxicity.
Future Directions
  • Biomarker Development: Identifying reliable predictive biomarkers is crucial for selecting patients most likely to benefit from Elimusertib therapy. [] Future research should focus on validating potential biomarkers, such as nuclear pCHK1 expression, [] ATRX mutations, [, ] and MGMT methylation status. []
  • Optimizing Combination Therapies: Further studies are needed to determine the optimal combinations of Elimusertib with other anticancer agents, including chemotherapy, radiation therapy, and targeted therapies like PARP inhibitors. [, , , , , , ] This includes determining optimal dosing schedules and evaluating efficacy in various cancer types and molecular subtypes.
  • Exploring Novel Delivery Systems: Continued research into novel drug delivery systems, such as the DNA hydrogels mentioned previously, [] could enhance Elimusertib's therapeutic index by improving its delivery to tumor sites while minimizing systemic exposure.

Ceralasertib (AZD6738)

  • Relevance: Ceralasertib is structurally related to elimusertib and exhibits a similar mechanism of action by inhibiting ATR. Studies have compared the in vitro and in vivo activity of ceralasertib and elimusertib, demonstrating that elimusertib exhibits stronger antitumor activity in several tumor models. [, , , , ]

Berzosertib (M6620, VX-970)

  • Relevance: Berzosertib shares the same target as elimusertib, inhibiting ATR kinase. This positions it as a comparable compound for evaluating the therapeutic potential of ATR inhibition in cancer. Preclinical studies have compared the toxicity profiles of berzosertib and elimusertib, alone and in combination with radiation therapy. [, ]

Gartisertib (M4344)

  • Relevance: Gartisertib, like elimusertib, targets ATR kinase, making it a relevant compound for comparison. Studies have examined the inhibitory potency of gartisertib in comparison to elimusertib and other ATR inhibitors in various cancer cell lines. []

Copanlisib

  • Relevance: While not structurally similar to elimusertib, copanlisib exhibits synergistic antitumor activity when combined with elimusertib. This synergy makes copanlisib a clinically relevant compound for combination therapies with elimusertib, particularly in lymphoma patients. []

Olaparib

  • Relevance: Though targeting a different pathway than elimusertib, olaparib's mechanism of action intersects with DNA damage response. Studies have demonstrated that elimusertib exhibits antitumor activity in models with both intrinsic and acquired resistance to PARP inhibitors, including olaparib. [, , ]

Talazoparib

  • Relevance: Talazoparib, like olaparib, acts on the DNA damage repair pathway. Studies have shown that elimusertib exhibits synergistic effects with talazoparib in inhibiting the growth of cancer cells, including BRCA2-deficient cells. [, ]

Temozolomide (TMZ)

  • Relevance: Temozolomide induces DNA damage, making it mechanistically relevant to the study of ATR inhibitors. Research indicates that the combination of temozolomide with ATR inhibitors like elimusertib may have synergistic antitumor effects in glioblastoma, particularly in tumors with MGMT promoter methylation. []

Gemcitabine

  • Relevance: Gemcitabine induces DNA damage, making it relevant to the study of ATR inhibitors. Research has shown strong synergistic effects when gemcitabine is combined with elimusertib in pancreatic cancer cell lines, suggesting a potential for this combination in treating pancreatic cancer. [, ]

Cisplatin

  • Relevance: Cisplatin induces DNA damage, making it mechanistically relevant to the study of ATR inhibitors. Studies have shown that combining elimusertib with cisplatin can synergistically inhibit the growth of certain cancer cell lines. []

5-Azacytidine

  • Relevance: While not directly structurally related to Elimusertib, 5-azacytidine was investigated in a study exploring novel chemotherapy delivery routes for choroid plexus carcinoma. The study highlighted the potential of combining 5-azacytidine with intra-arterially delivered chemotherapeutics. This is relevant to Elimusertib as the same study also investigated the efficacy of Elimusertib in combination with other agents delivered through an intra-arterial route. []

Properties

CAS Number

1876467-74-1

Product Name

BAY-1895344

IUPAC Name

(3R)-3-methyl-4-[4-(2-methylpyrazol-3-yl)-8-(1H-pyrazol-5-yl)-1,7-naphthyridin-2-yl]morpholine

Molecular Formula

C20H21N7O

Molecular Weight

375.4 g/mol

InChI

InChI=1S/C20H21N7O/c1-13-12-28-10-9-27(13)18-11-15(17-5-8-23-26(17)2)14-3-6-21-20(19(14)24-18)16-4-7-22-25-16/h3-8,11,13H,9-10,12H2,1-2H3,(H,22,25)/t13-/m1/s1

InChI Key

YBXRSCXGRPSTMW-CYBMUJFWSA-N

SMILES

CC1COCCN1C2=NC3=C(C=CN=C3C4=CC=NN4)C(=C2)C5=CC=NN5C

Solubility

Soluble in DMSO

Synonyms

BAY-1895344 HCl; BAY 1895344 HCl; BAY1895344 HCl

Canonical SMILES

CC1COCCN1C2=NC3=C(C=CN=C3C4=CC=NN4)C(=C2)C5=CC=NN5C

Isomeric SMILES

C[C@@H]1COCCN1C2=NC3=C(C=CN=C3C4=CC=NN4)C(=C2)C5=CC=NN5C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.